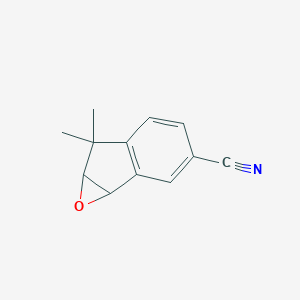

5-Cyano-1,1-dimethyl-2,3-epoxyindane

Description

5-Cyano-1,1-dimethyl-2,3-epoxyindane is a polycyclic organic compound featuring an indane backbone modified with a cyano group at the 5-position, two methyl groups at the 1-position, and a strained 2,3-epoxide ring. Its molecular formula is C₁₂H₁₁NO, with a molecular weight of 185.22 g/mol. The compound’s unique structural features—epoxide reactivity, steric hindrance from the dimethyl groups, and the electron-withdrawing cyano substituent—make it a subject of interest in synthetic organic chemistry and materials science. It is typically synthesized via epoxidation of the corresponding indene precursor under controlled oxidative conditions, though detailed synthetic protocols remain scarce in public literature .

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

6,6-dimethyl-1a,6a-dihydroindeno[1,2-b]oxirene-3-carbonitrile |

InChI |

InChI=1S/C12H11NO/c1-12(2)9-4-3-7(6-13)5-8(9)10-11(12)14-10/h3-5,10-11H,1-2H3 |

InChI Key |

YAJUCCJTUDCORR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2C(O2)C3=C1C=CC(=C3)C#N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

To contextualize 5-cyano-1,1-dimethyl-2,3-epoxyindane, comparisons are drawn to three classes of compounds:

Epoxyindane derivatives (e.g., 1,1-dimethyl-2,3-epoxyindane).

Cyanated polycyclic compounds (e.g., 5-cyanoindane).

Thiophene-based cyano-epoxides (e.g., compounds 7a and 7b from ).

Data Table: Comparative Analysis

Critical Findings

Epoxide Reactivity: The 2,3-epoxide in 5-cyano-1,1-dimethyl-2,3-epoxyindane is more reactive than non-cyano analogues (e.g., 1,1-dimethyl-2,3-epoxyindane) due to the electron-withdrawing cyano group, which polarizes the epoxide ring. This enhances susceptibility to nucleophilic attack, a trait exploited in polymer crosslinking . In contrast, thiophene-based epoxides (e.g., compounds 7a/7b) exhibit reduced epoxide strain due to sulfur’s electron-donating effects, limiting their utility in ring-opening reactions .

Steric and Electronic Effects: The 1,1-dimethyl groups in 5-cyano-1,1-dimethyl-2,3-epoxyindane impose significant steric hindrance, reducing regioselectivity in epoxide ring-opening compared to unsubstituted epoxyindanes. Compound 7a’s thiophene core allows for planar conjugation with the cyano group, enabling π-π stacking in antimicrobial applications—a feature absent in the non-aromatic epoxyindane .

Stability and Applications: 5-Cyanoindane derivatives lack epoxide rings but show superior thermal stability (decomposition >250°C), making them preferable for high-temperature material applications. The ester group in compound 7b renders it prone to hydrolysis, limiting its use in aqueous environments compared to the more hydrolytically stable 5-cyano-1,1-dimethyl-2,3-epoxyindane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.